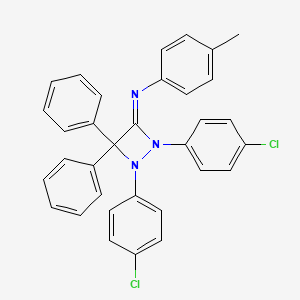
1,2-bis(4-chlorophenyl)-N-(4-methylphenyl)-4,4-diphenyldiazetidin-3-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-bis(4-chlorophenyl)-N-(4-methylphenyl)-4,4-diphenyldiazetidin-3-imine is a complex organic compound characterized by its unique diazetidine ring structure
Métodos De Preparación
The synthesis of 1,2-bis(4-chlorophenyl)-N-(4-methylphenyl)-4,4-diphenyldiazetidin-3-imine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the diazetidine ring, followed by the introduction of the chlorophenyl and methylphenyl groups under controlled reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Análisis De Reacciones Químicas
1,2-bis(4-chlorophenyl)-N-(4-methylphenyl)-4,4-diphenyldiazetidin-3-imine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation or nitration reactions can be performed using reagents like chlorine or nitric acid. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,2-bis(4-chlorophenyl)-N-(4-methylphenyl)-4,4-diphenyldiazetidin-3-imine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Comparación Con Compuestos Similares
1,2-bis(4-chlorophenyl)-N-(4-methylphenyl)-4,4-diphenyldiazetidin-3-imine can be compared with other diazetidine derivatives, such as:
- 1,2-bis(4-chlorophenyl)-4,4-diphenyldiazetidin-3-imine
- 1,2-bis(4-methylphenyl)-4,4-diphenyldiazetidin-3-imine These compounds share similar structural features but differ in their substituent groups, leading to variations in their chemical properties and applications.
Propiedades
Número CAS |
13896-19-0 |
|---|---|
Fórmula molecular |
C33H25Cl2N3 |
Peso molecular |
534.5 g/mol |
Nombre IUPAC |
1,2-bis(4-chlorophenyl)-N-(4-methylphenyl)-4,4-diphenyldiazetidin-3-imine |
InChI |
InChI=1S/C33H25Cl2N3/c1-24-12-18-29(19-13-24)36-32-33(25-8-4-2-5-9-25,26-10-6-3-7-11-26)38(31-22-16-28(35)17-23-31)37(32)30-20-14-27(34)15-21-30/h2-23H,1H3 |
Clave InChI |
CYMDZQOVVAPCRR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N=C2C(N(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


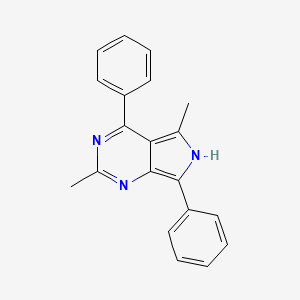
![1-[2-(Naphthalen-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B14001231.png)
![2-Thia-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B14001233.png)

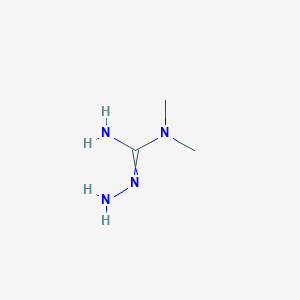
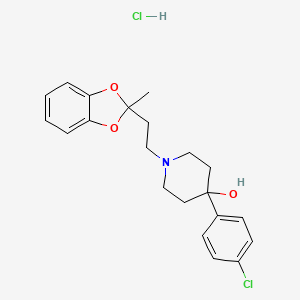
![2-[(2-Methoxyanilino)(phenyl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14001257.png)
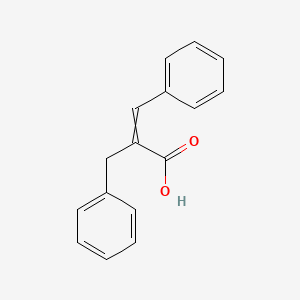

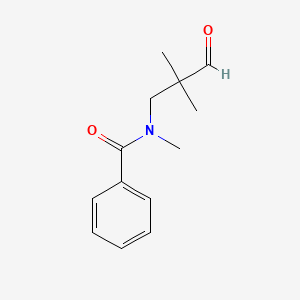
![N-tert-Butyl-2-chloro-2-(3,5,7-trimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)acetamide](/img/structure/B14001272.png)
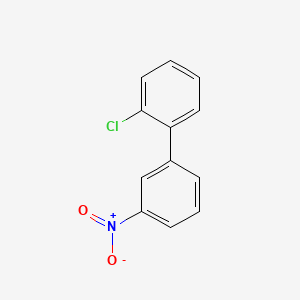

![2-[(2-Aminoadamantane-2-carbonyl)amino]acetic acid](/img/structure/B14001294.png)
